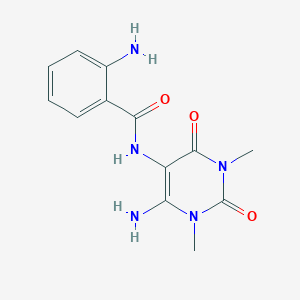

Benzamide,2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Descripción

El difosfato de nicotinamida adenina es una coenzima que desempeña un papel crucial en varios procesos bioquímicos. Participa en reacciones anabólicas, como el ciclo de Calvin y las síntesis de lípidos y ácidos nucleicos, donde actúa como agente reductor. El difosfato de nicotinamida adenina existe en dos formas: la forma oxidada (NADP+) y la forma reducida (NADPH). El compuesto es esencial para mantener el equilibrio redox celular y se encuentra en todas las formas de vida celular .

Propiedades

Número CAS |

18830-59-6 |

|---|---|

Fórmula molecular |

C13H15N5O3 |

Peso molecular |

289.29 g/mol |

Nombre IUPAC |

2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19) |

Clave InChI |

LBZKSWAAVCREKF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |

SMILES canónico |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |

Sinónimos |

Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El difosfato de nicotinamida adenina se sintetiza a partir del dinucleótido de nicotinamida adenina (NAD+) mediante la adición de un grupo fosfato en la posición 2' del anillo de ribosa que lleva la porción de adenina. Esta reacción está catalizada por la enzima NAD+ quinasa. Las condiciones de reacción generalmente implican la presencia de ATP e iones magnesio .

Métodos de Producción Industrial: La producción industrial del difosfato de nicotinamida adenina implica procesos de fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias o levaduras para sobreproducir la enzima NAD+ quinasa, que facilita la conversión de NAD+ a NADP+. Luego, el caldo de fermentación se procesa para extraer y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El difosfato de nicotinamida adenina experimenta varios tipos de reacciones, que incluyen:

Reacciones de Oxidación-Reducción: NADP+ se reduce a NADPH en reacciones catalizadas por deshidrogenasas.

Reacciones de Sustitución: NADP+ puede participar en reacciones de sustitución donde el grupo fosfato se transfiere a otras moléculas.

Reactivos y Condiciones Comunes:

Oxidación-Reducción: Los reactivos comunes incluyen la glucosa-6-fosfato deshidrogenasa y la enzima málica, que catalizan la reducción de NADP+ a NADPH.

Sustitución: Enzimas como la NADP+ fosfatasa pueden catalizar la eliminación del grupo fosfato.

Productos Principales:

Aplicaciones Científicas De Investigación

El difosfato de nicotinamida adenina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El difosfato de nicotinamida adenina ejerce sus efectos principalmente a través de su papel como coenzima en reacciones redox. NADP+ acepta electrones y se reduce a NADPH, que luego actúa como agente reductor en varias vías biosintéticas. Los objetivos moleculares incluyen enzimas como la glucosa-6-fosfato deshidrogenasa y la enzima málica, que catalizan la reducción de NADP+ a NADPH. Las vías involucradas incluyen la vía de las pentosas fosfato y la síntesis de ácidos grasos .

Comparación Con Compuestos Similares

El difosfato de nicotinamida adenina es similar al dinucleótido de nicotinamida adenina (NAD) en que ambos son coenzimas involucradas en reacciones redox. NADP+ tiene un grupo fosfato adicional, que le permite participar en diferentes vías bioquímicas. La principal diferencia es que NADP+ está principalmente involucrado en reacciones anabólicas, mientras que NAD está involucrado en reacciones catabólicas .

Compuestos Similares:

- Dinucleótido de nicotinamida adenina (NAD)

- Dinucleótido de flavina adenina (FAD)

- Coenzima Q10 (ubiquinona)

La singularidad del difosfato de nicotinamida adenina radica en su papel específico en las reacciones anabólicas y su capacidad para mantener el equilibrio redox celular .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.